

In-depth Technical Guide: 3,5-Dibromo-2-fluoropyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2-fluoropyridine

Cat. No.: B1340105

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-fluoropyridine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two bromine atoms and a fluorine atom on the pyridine ring, offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom can modulate the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The bromine atoms serve as convenient handles for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of **3,5-Dibromo-2-fluoropyridine**, with a focus on its application as a key building block in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

While comprehensive experimental data for **3,5-Dibromo-2-fluoropyridine** is not widely published in peer-reviewed literature, its basic properties can be sourced from chemical suppliers and databases. A collection of predicted and available data is presented below.

Table 1: Physicochemical Properties of **3,5-Dibromo-2-fluoropyridine**

Property	Value	Source
CAS Number	473596-07-5	[1][2]
Molecular Formula	C ₅ H ₂ Br ₂ FN	[3]
Molecular Weight	254.88 g/mol	[3]
Monoisotopic Mass	252.8538 Da	[3]
Predicted XlogP	2.7	[3]

Table 2: Predicted Mass Spectrometry Data for **3,5-Dibromo-2-fluoropyridine** Adducts

Adduct	m/z
[M+H] ⁺	253.86108
[M+Na] ⁺	275.84302
[M-H] ⁻	251.84652
[M+NH ₄] ⁺	270.88762
[M+K] ⁺	291.81696
Data sourced from PubChem and are predicted values.[3]	

Note on Spectroscopic Data: Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data with peak assignments and coupling constants for **3,5-Dibromo-2-fluoropyridine** are not readily available in the public domain. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of the compound. For reference, the ¹H NMR of the related precursor, 3,5-dibromopyridine, in CDCl₃ shows signals at approximately δ 8.61 and δ 8.15 ppm.[4] The introduction of the fluorine atom at the 2-position in **3,5-Dibromo-2-fluoropyridine** would be expected to introduce characteristic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns.

Synthesis of 3,5-Dibromo-2-fluoropyridine

A common and logical synthetic route to **3,5-Dibromo-2-fluoropyridine** is through the diazotization of 2-amino-3,5-dibromopyridine, followed by a fluorination reaction, such as the Balz-Schiemann reaction. While a specific detailed protocol for this exact transformation is not widely published, a general procedure can be adapted from established methods for the synthesis of other fluoropyridines from their corresponding aminopyridines.

Experimental Protocol: Synthesis of the Precursor, 2-Amino-3,5-dibromopyridine

The precursor, 2-amino-3,5-dibromopyridine, can be synthesized from 2-aminopyridine. The bromination of 2-aminopyridine can lead to a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.^[5]

Materials:

- 2-Aminopyridine
- Acetic acid
- Bromine
- 40% Sodium hydroxide solution
- Petroleum ether (b.p. 60–80°C)

Procedure:

- Dissolve 2-aminopyridine (3.0 moles) in acetic acid (500 ml) in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
- Cool the solution to below 20°C using an ice bath.
- Slowly add a solution of bromine (3.0 moles) in acetic acid (300 ml) dropwise over 1 hour with vigorous stirring, maintaining the temperature below 20°C initially.
- Allow the temperature to rise to 50°C after about half of the bromine solution has been added.

- Once the addition is complete, stir the mixture for an additional hour.
- Dilute the reaction mixture with water (750 ml) to dissolve the precipitated hydrobromide salt.
- Neutralize the solution with 40% sodium hydroxide solution with stirring and cooling.
- Collect the precipitate by filtration, wash with water until the washings are free of bromide ions, and dry at 110°C. The precipitate is a mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine.
- The 2-amino-3,5-dibromopyridine can be separated from 2-amino-5-bromopyridine by washing the crude product with hot petroleum ether.^[5]

Experimental Protocol: General Diazotization and Fluorination (Adapted)

This is a generalized protocol and would require optimization for the specific substrate.

Materials:

- 2-Amino-3,5-dibromopyridine
- Fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (HF)
- Sodium nitrite (NaNO₂)
- Inert solvent (e.g., toluene, hexane)

Procedure:

- Suspend 2-amino-3,5-dibromopyridine in an aqueous solution of fluoroboric acid at a low temperature (typically 0-5°C).
- Slowly add a chilled aqueous solution of sodium nitrite, maintaining the low temperature to form the diazonium tetrafluoroborate salt.
- Isolate the diazonium salt by filtration and wash with a cold, non-reactive solvent.

- Thermally decompose the dried diazonium salt, often in an inert, high-boiling solvent, to yield **3,5-Dibromo-2-fluoropyridine**.
- Purify the product by distillation or chromatography.

Alternatively, the reaction can be carried out in anhydrous hydrogen fluoride, which often serves as both the solvent and the fluorine source.^[6]

Chemical Reactivity and Applications in Drug Discovery

The trifunctional nature of **3,5-Dibromo-2-fluoropyridine** makes it a highly valuable building block. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic aromatic substitution (S_NAr), while the bromine atoms at the 3- and 5-positions are amenable to various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (S_NAr)

The electron-withdrawing nature of the fluorine atom and the ring nitrogen atom makes the C-2 position susceptible to attack by nucleophiles. This allows for the displacement of the fluoride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bonds at the 3- and 5-positions are prime sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

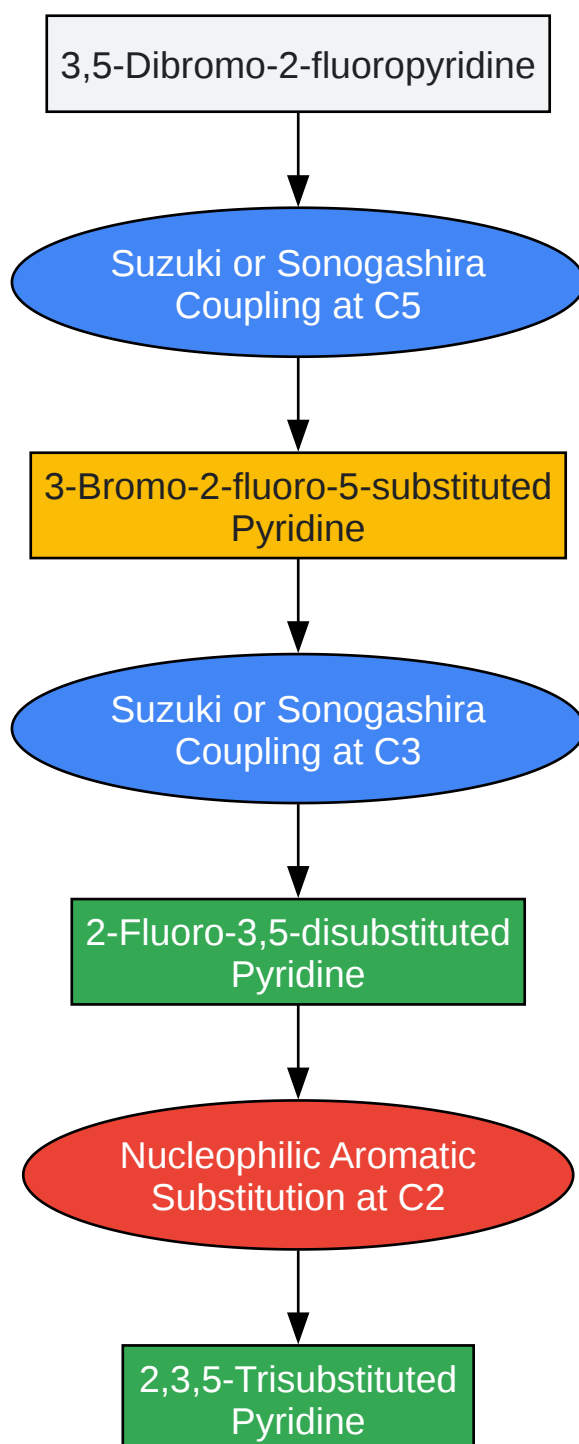
- **Suzuki-Miyaura Coupling:** This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of aryl, heteroaryl, or alkyl groups at the bromine-substituted positions. The differential reactivity of the C-Br bonds compared to the C-F bond allows for selective functionalization.

- Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. This is a powerful method for introducing alkynyl moieties, which are themselves versatile functional groups for further transformations.^{[7][8][9]}

The ability to perform these reactions selectively at the 3- and 5-positions, potentially in a stepwise manner, allows for the construction of highly complex and diverse molecular scaffolds from a single starting material.

Logical Workflow for Functionalization

The differential reactivity of the halogen substituents on the **3,5-Dibromo-2-fluoropyridine** ring allows for a logical and stepwise functionalization strategy. This workflow is crucial for the efficient synthesis of complex target molecules in drug discovery programs.



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Caption: Stepwise functionalization of **3,5-Dibromo-2-fluoropyridine**.

This diagram illustrates a potential synthetic pathway where the bromine atoms are first functionalized via cross-coupling reactions, followed by nucleophilic substitution of the fluorine

atom. The order of the cross-coupling reactions at C3 and C5 can potentially be controlled by the choice of catalyst and reaction conditions.

Conclusion

3,5-Dibromo-2-fluoropyridine is a valuable and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives. Its strategic arrangement of halogen atoms allows for a range of selective transformations, making it a powerful tool for medicinal chemists and drug development professionals. The ability to introduce a variety of substituents through well-established synthetic methodologies provides a clear path to novel chemical entities with potential therapeutic applications. Further research into the synthesis and reactivity of this compound is warranted to fully exploit its potential in the creation of next-generation pharmaceuticals.

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